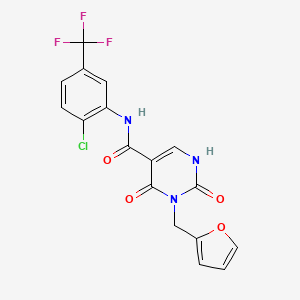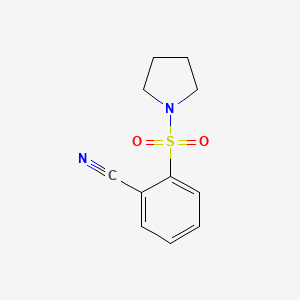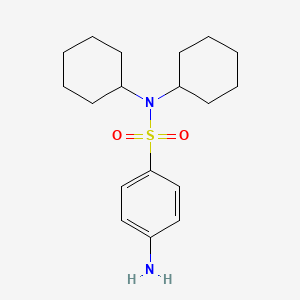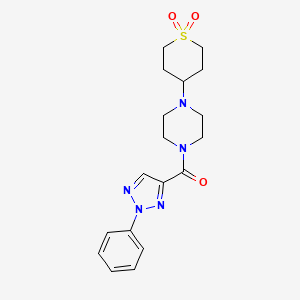![molecular formula C7H5N3O4 B2585759 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1116135-65-9](/img/structure/B2585759.png)
7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of pyrido[3,2-b][1,4]oxazines. This compound is characterized by its unique structure, which includes a nitro group at the 7th position and an oxazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazinone structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted oxazinones, and other functionalized heterocycles
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: A related compound with similar structural features but lacking the nitro group.
Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Another derivative with a morpholine ring instead of the nitro group.
Uniqueness
7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions and interactions, making the compound versatile for different applications.
特性
IUPAC Name |
7-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c11-6-3-14-5-1-4(10(12)13)2-8-7(5)9-6/h1-2H,3H2,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYHPQBVSFDSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2585677.png)



![N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/new.no-structure.jpg)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)
![N-tert-butyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2585687.png)

![N-(1-cyano-1-propylbutyl)-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetamide](/img/structure/B2585689.png)

![3-[1-(2-Chloroacetyl)pyrrolidin-3-yl]quinazolin-4-one](/img/structure/B2585695.png)



